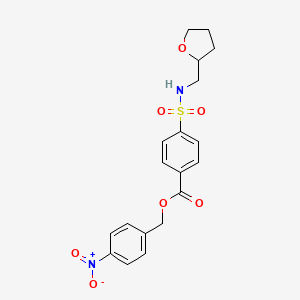

(4-Nitrophenyl)methyl 4-(oxolan-2-ylmethylsulfamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Nitrophenyl)methyl 4-(oxolan-2-ylmethylsulfamoyl)benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. It is a sulfonamide derivative that exhibits interesting biological properties and has been studied for its potential use as a pharmacological agent.

科学的研究の応用

Biocatalysis and Enzyme Mechanisms

(Hammett Linear Free-Energy Relationships): NMSB has been studied in the context of biocatalysis, particularly in understanding enzyme mechanisms. Researchers have investigated its hydrolysis by enzymes such as trypsin, lipase, and nattokinase. By synthesizing a series of NMSB derivatives with different para-substituents, they tracked the release of 4-nitrophenol (a bright yellow compound formed during hydrolysis). The Hammett linear free-energy relationship (LFER) was employed to analyze kinetic trends. Interestingly, the rate-determining step changed depending on the enzyme, and there were differences in sensitivity to substrate electronic effects and the ability to stabilize charged intermediates .

Radiofluorination Synthons

(PNP Active Esters): NMSB derivatives, specifically the 4-nitrophenyl activated esters, serve as excellent synthons for indirect radiolabeling of biomolecules. In one study, researchers attempted the synthesis of NMSB-derived PNP (p-nitrophenyl) and TFP (trifluorophenyl) esters. These esters were then used as precursors for subsequent radiofluorination, demonstrating their utility in molecular imaging and drug development .

Organic Synthesis and Building Blocks

(Versatile Intermediates): NMSB derivatives serve as versatile intermediates in organic synthesis. Their oxolan-2-ylmethylsulfamoyl group provides a handle for further functionalization. Researchers can use NMSB as a building block to create more complex molecules, such as pharmaceuticals, agrochemicals, or materials.

Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters 4-Nitrophenyl activated esters are superior synthons for indirect radiolabelling of biomolecules

特性

IUPAC Name |

(4-nitrophenyl)methyl 4-(oxolan-2-ylmethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O7S/c22-19(28-13-14-3-7-16(8-4-14)21(23)24)15-5-9-18(10-6-15)29(25,26)20-12-17-2-1-11-27-17/h3-10,17,20H,1-2,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRWNBGAFFIRJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Nitrophenyl)methyl 4-(oxolan-2-ylmethylsulfamoyl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride](/img/structure/B2632848.png)

![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2632854.png)

![6-Tert-butyl-2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2632860.png)

![7,9-Dimethylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4-thiol](/img/structure/B2632868.png)